D3 Receptor Selectivity
Rotigotine demonstrates a 10-fold higher affinity for the dopamine D3 receptor (Ki = 0.71 nM) compared to D2, D4, and D5 receptors (Ki range: 3.9-15 nM), and a 100-fold higher affinity compared to D1 receptors (Ki = 83 nM) [1]. This D3-preferring profile is a differentiating feature. In contrast, pramipexole exhibits a lower D3 selectivity ratio: its Ki for D3 is 0.5 nM and for D2 is 3.3 nM, representing a ~7-fold selectivity [2]. Ropinirole demonstrates even lower D3 selectivity, with reported Ki values of 2.9 nM for D3 and 8.8 nM for D2, representing only a ~3-fold selectivity [2].
| Evidence Dimension | Dopamine D3 receptor binding affinity and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Ki (D3) = 0.71 nM; D3/D2 ratio = 10-fold |
| Comparator Or Baseline | Pramipexole: Ki (D3) = 0.5 nM, D3/D2 ratio ≈ 7-fold; Ropinirole: Ki (D3) = 2.9 nM, D3/D2 ratio ≈ 3-fold |
| Quantified Difference | Rotigotine shows a 10-fold D3/D2 selectivity, compared to approximately 7-fold for pramipexole and 3-fold for ropinirole. |
| Conditions | Standard radioligand binding assays using cloned human dopamine receptors expressed in cell lines. |
Why This Matters
The distinct D3-preferring profile may influence research outcomes in models where D3 receptor activation is a key pathway, and provides a basis for selecting rotigotine over other agonists for D3-focused studies.
- [1] Scheller D, Ullmer C, Berkels R, Gwarek M, Lübbert H. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology. 2009;379(1):73-86. View Source
- [2] Kvernmo T, Härtter S, Burger E. A review of the receptor-binding and pharmacokinetic properties of dopamine agonists. Clinical Therapeutics. 2006;28(8):1065-78. View Source
